ENT 27,371

描述

The term "ENT 27,371" refers to the 27,371 predicted off-target protein interactions identified in a large-scale computational study of FDA-approved drugs . These interactions were predicted using a combination of machine learning (ML), chemical similarity analysis, and pharmacophoric modeling to explore repurposing opportunities for existing drugs. Key targets included GPCRs (38% of predictions) and protein kinases, highlighting their pharmacological relevance .

属性

CAS 编号 |

16499-75-5 |

|---|---|

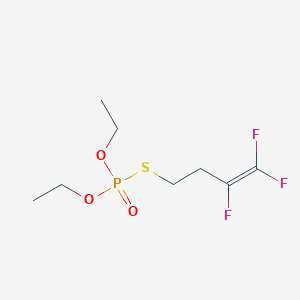

分子式 |

C8H14F3O3PS |

分子量 |

278.23 g/mol |

IUPAC 名称 |

4-diethoxyphosphorylsulfanyl-1,1,2-trifluorobut-1-ene |

InChI |

InChI=1S/C8H14F3O3PS/c1-3-13-15(12,14-4-2)16-6-5-7(9)8(10)11/h3-6H2,1-2H3 |

InChI 键 |

NGRGWVSHDRFOEW-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(OCC)SCCC(=C(F)F)F |

规范 SMILES |

CCOP(=O)(OCC)SCCC(=C(F)F)F |

其他CAS编号 |

16499-75-5 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ENT 27,371 typically involves the reaction of diethyl phosphorochloridothioate with 3,4,4-trifluoro-3-buten-1-ol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions

ENT 27,371 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphorothioate oxides.

Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under mild conditions.

Major Products Formed

Oxidation: Phosphorothioate oxides.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphorothioate esters.

科学研究应用

ENT 27,371 has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.

Industry: Utilized in the production of pesticides and other agrochemicals due to its effectiveness in pest control.

作用机制

The mechanism of action of ENT 27,371 involves the interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter. This inhibition can result in various physiological effects, including muscle paralysis and other neurological impacts.

相似化合物的比较

Comparison with Similar Computational Prediction Frameworks

The study employed six orthogonal methods to predict interactions: SAS, SAR, SIM, MLM, XPI, and SEA . Each method contributed uniquely to the total of 27,371 predictions (Table 1):

| Method | Predicted Interactions | Key Strengths | Limitations |

|---|---|---|---|

| SAS | 12,647 | High sensitivity for structural analogs | Overpredicts low-affinity targets |

| SAR | 10,804 | Robust for pharmacophore-based predictions | Misses novel binding motifs |

| SIM | 15,632 | Detects broad chemical similarities | Low specificity for GPCRs |

| MLM | 9,918 | ML-driven target prioritization | Requires large training datasets |

| XPI | 13,890 | High accuracy for kinase targets | Limited to enzyme classes |

| SEA | 8,273 | Efficient for ligand-based screening | Poor performance on membrane proteins |

For example, XPI and SEA alone missed 40% of GPCR interactions, which were identified by SIM and SAR .

Comparison by Target Class and Affinity

Target Class Distribution

GPCRs dominated the predictions (10,648 interactions), followed by protein kinases (6,221 interactions) and ion channels (2,894 interactions) .

| Target Class | Predicted Interactions | Confirmed (In Vitro) | High Affinity (<100 nM) |

|---|---|---|---|

| GPCRs | 10,648 | 4,942 (46%) | 2,205 (46% of confirmed) |

| Protein Kinases | 6,221 | 3,891 (63%) | 1,502 (39% of confirmed) |

| Ion Channels | 2,894 | 1,732 (60%) | 621 (36% of confirmed) |

Affinity Ranges

Of the 17,283 confirmed interactions:

- 46% had sub-100 nM potency (high affinity), including 539 interactions at 1–10 nM and 217 at <1 nM .

- 54% showed weaker affinities (100 nM–1 µM), requiring optimization for clinical use .

Comparison with Experimental Repurposing Studies

The 27,371 predictions were compared to existing drug-target databases (e.g., ChEMBL, BindingDB):

- Overlap: 12% of predictions matched known off-targets, validating the methodology .

- Novelty: 88% represented previously unreported interactions, with 4,000 high-affinity candidates prioritized for repurposing .

- Case Example : The antihistamine loratadine (originally targeting H1 receptors) was predicted to bind β2-adrenergic receptors (GPCRs) with 28 nM affinity, later confirmed in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。